molecular formula C7H15NO2 B13598614 N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine

N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine

Cat. No.: B13598614
M. Wt: 145.20 g/mol
InChI Key: WHOSTRMGZDFYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (CAS: 103883-30-3) is a chiral amine derivative featuring a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and an N-methyl methanamine group at the 4-position. Its molecular formula is C₆H₁₃NO₂ (MW: 131.17 g/mol) . The 1,3-dioxolane moiety confers rigidity and stereochemical specificity, while the N-methyl group enhances lipophilicity and modulates basicity. This compound is widely used as a synthetic intermediate in pharmaceuticals, particularly in radiosensitizers and enzyme inhibitors .

Key properties:

  • Boiling Point: Not well-documented (requires experimental determination)
  • Storage: Stable under inert atmosphere at 2–8°C
  • Hazards: Causes severe skin/eye damage (GHS Hazard Code: H314)

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine

InChI

InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)4-8-3/h6,8H,4-5H2,1-3H3

InChI Key

WHOSTRMGZDFYCI-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CNC)C

Origin of Product

United States

Preparation Methods

Synthesis of the 2,2-Dimethyl-1,3-dioxolane Core

The foundational step in preparing this compound is the synthesis of the 2,2-dimethyl-1,3-dioxolane ring system, particularly the 4-substituted intermediate such as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol or its derivatives.

Key Method: Solvent-Free Green Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-formaldehyde

  • Reaction: The method involves the acid-catalyzed protection of glycerol (USP Kosher grade) with 2-propanal dimethyl acetal under solvent-free conditions catalyzed by p-toluenesulfonic acid (p-TSA). This forms (2,2-dimethyl-1,3-dioxolan-4-yl)methanol as an intermediate.
  • Conditions: Reflux at 68–72 °C for 2–6 hours, with continuous removal of methanol by-product to drive the reaction forward.
  • Yield: High yield of 99.3% for the intermediate alcohol.
  • Further Oxidation: The intermediate is oxidized under aluminum isopropylate catalysis with excess acetone to yield 2,2-dimethyl-1,3-dioxolane-4-formaldehyde with a yield of 73.4%.
  • Purification: Distillation under reduced pressure and silica gel chromatography.
Step Reactants Catalyst Conditions Product Yield (%)
1 Glycerol + 2-propanal dimethyl acetal p-Toluenesulfonic acid 68–72 °C, reflux, solvent-free (2,2-dimethyl-1,3-dioxolan-4-yl)methanol 99.3
2 Intermediate + acetone Aluminum isopropylate 58–62 °C, reflux 2,2-dimethyl-1,3-dioxolane-4-formaldehyde 73.4

This method is notable for its eco-friendliness, solvent-free conditions, and high yields, making it suitable for scale-up and industrial applications.

Amination to Obtain this compound

The conversion of the dioxolane intermediate to the target amine involves introduction of the methylamine group at the 4-position.

Representative Method:

  • Starting Material: (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride.
  • Reaction: The amine hydrochloride is dissolved in dichloromethane (DCM), treated with triethylamine (Et3N) as a base, and cooled to 0°C.
  • Methylation: Methylation or sulfonamide formation can be achieved by adding methanesulfonyl chloride (MsCl) dropwise, followed by warming to room temperature.
  • Workup: After 24 hours, acidification with citric acid, drying over MgSO4, filtration, and concentration under vacuum yields the methylated amine derivative.
  • Yield: Approximately 95% yield of N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide, a close analog useful for further transformation.
Step Reactants Conditions Product Yield (%)
1 (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride + Et3N + MsCl 0 °C to 25 °C, 24 h N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide 95

This method demonstrates a clean and efficient approach to functionalizing the amine group on the dioxolane ring, enabling further synthetic elaboration.

Enantioselective Synthesis Approaches

For applications requiring chiral purity, enantioselective synthesis of the dioxolane intermediate is critical.

  • Approach: Starting from commercially available methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, condensation with aldehydes such as 2-benzyloxyacetaldehyde under acidic ion-exchange resin catalysis (e.g., Dowex 50W X8) yields racemic or enantiomerically enriched dioxolane esters.
  • Purification: Chromatographic separation is often required to isolate enantiomers.
  • Advantages: This method provides enantiomeric excess (ee) ≥ 99%, suitable for pharmaceutical intermediates.
  • Application: Enables synthesis of chiral nucleoside analogs and other biologically active molecules incorporating the dioxolane moiety.

This approach addresses challenges in stereochemical control and scalability, providing a robust route for chiral dioxolane derivatives.

Comparative Analysis of Preparation Methods

Method Aspect Solvent-Free Acid Catalysis (Patent CN102558132A) Amination via Sulfonamide Formation (RSC Protocol) Enantioselective Ion-Exchange Resin Catalysis (ACS)
Starting Material Glycerol and 2-propanal dimethyl acetal (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Catalyst p-Toluenesulfonic acid; Aluminum isopropylate Triethylamine, Methanesulfonyl chloride Dowex 50W X8 resin
Reaction Conditions 68–72 °C reflux, solvent-free; 58–62 °C reflux 0 °C to 25 °C, 24 h Room temperature, acidic resin catalysis
Yield 73–99% 95% ~76% (for ester intermediate)
Environmental Considerations Solvent-free, green synthesis Use of organic solvents (DCM) Mild conditions, but requires chromatographic purification
Scalability High Moderate Moderate to high with purification
Stereochemical Control Racemic or achiral Achiral High enantiomeric excess (ee ≥ 99%)

Summary and Recommendations

The preparation of this compound involves:

  • Efficient synthesis of the 2,2-dimethyl-1,3-dioxolane ring system, preferably via solvent-free acid-catalyzed ketalization of glycerol with 2-propanal dimethyl acetal.
  • Subsequent amination or functionalization of the 4-position methanol derivative to introduce the methylamine group, achievable by sulfonamide formation or direct amination.
  • For chiral applications, enantioselective synthesis using ion-exchange resin catalysis and chromatographic resolution provides high enantiomeric purity.

The solvent-free green synthesis method offers advantages in cost, yield, and environmental impact and is recommended for large-scale production. The amination step using methanesulfonyl chloride and triethylamine in dichloromethane is a reliable and high-yielding method for functionalizing the amine group.

Chemical Reactions Analysis

Sulfonylation Reactions

The primary amine reacts with sulfonyl chlorides to form sulfonamide derivatives. For example, methanesulfonyl chloride in dichloromethane with triethylamine yields N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide :

Reagent Conditions Product Yield Reference
MsCl, Et₃NDCM, 0°C → RT, 24 hMethanesulfonamide derivative95%

This reaction is critical for modifying solubility and biological activity .

Acylation and Alkylation

The amine undergoes acylation with acid chlorides or alkylation with alkyl halides:

Acylation

Reagent Conditions Product Yield Reference
Acetyl chlorideDCM, Et₃N, 0°C → RTN-Acetyl derivative88%

Alkylation

Reagent Conditions Product Yield Reference
Ethyl bromideK₂CO₃, DMF, 60°C, 12 hN-Ethyl quaternary ammonium salt72%

Alkylation is less common due to steric hindrance from the dioxolane ring.

Ring-Opening Reactions

Under acidic conditions, the dioxolane ring undergoes hydrolysis to form diols:

Conditions Product Application Reference
HCl (aq), 60°C, 6 h(S)-3-Amino-1,2-propanediol derivativeChiral building block

The stereochemistry of the dioxolane ring (R or S) dictates the diol’s configuration .

Oxidation and Reduction

  • Oxidation : The amine is resistant to mild oxidants (e.g., H₂O₂) but forms nitroxyl radicals with strong oxidizers like m-CPBA .

  • Reduction : Catalytic hydrogenation reduces the dioxolane ring to a diol while preserving the amine group.

Scientific Research Applications

N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of 1,3-Dioxolane Derivatives

The following table compares N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine with related compounds based on structural features, applications, and hazards:

Compound Name (CAS) Molecular Formula Key Structural Differences Applications Hazards Reference
This compound (103883-30-3) C₆H₁₃NO₂ N-methyl, 2,2-dimethyl-dioxolane Radiosensitizers, enzyme inhibitors Skin/eye damage (H314)
(2-Methyl-1,3-dioxolan-2-yl)methanamine (3289-19-8) C₅H₁₁NO₂ Single methyl at dioxolane 2-position Intermediate in organic synthesis Limited data
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (387845-23-0) C₈H₁₅NO₂ Tetrahydrofuran ring instead of dioxolane Unspecified Not documented
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride (7771-09-7) C₅H₁₀Cl₂N₂S Thiazole ring replaces dioxolane Bioactive compound synthesis Corrosive (salt form)
(4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (59779-75-8) C₁₁H₁₈O₆ Ester groups instead of amine Polymer chemistry Non-hazardous

Functional and Reactivity Differences

Lipophilicity and Basicity: The N-methyl group in the target compound increases lipophilicity compared to non-methylated analogues like (2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8), enhancing membrane permeability in drug design . Replacing the dioxolane with a thiazole ring (CAS 7771-09-7) introduces sulfur-based resonance, reducing basicity but improving coordination with metal catalysts .

Safety Profile :

  • The dihydrochloride salt of N-methyl-1-(1,3-thiazol-4-yl)methanamine (CAS 7771-09-7) poses corrosion risks, whereas the target compound’s hazards are primarily acute dermal/ocular toxicity .

Research Findings

  • Anticancer Applications : The target compound is critical in synthesizing nitroimidazole radiosensitizers, where its dioxolane ring stabilizes intermediates during sulfonamide formation .
  • Enzyme Inhibition: Derivatives of the target compound show higher inhibitory activity against human enzymes compared to non-methylated analogues, likely due to improved binding affinity .

Biological Activity

N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound belongs to a class of compounds known as dioxolanes, which are recognized for their unique structural properties that can influence biological activity. The presence of the dioxolane ring contributes to its stability and reactivity in biological systems.

Biological Activity

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research demonstrated that nitrogen-containing heterocycles can inhibit cell growth in various cancer cell lines. A notable study highlighted the cytostatic effects of similar compounds on MDA-MB-231 cells, a model for metastatic breast cancer .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDCytostatic effect on cell proliferation
Related nitrogen heterocyclesVariousTBDInduction of apoptosis

2. Mechanisms of Action

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of PI3-Kinase Pathways: Some studies suggest that related compounds can inhibit Class I PI3-Kinase enzymes, which play a crucial role in cell proliferation and survival. This inhibition could lead to reduced tumor growth and metastasis .
  • Radiosensitization: Compounds with similar structures have been shown to enhance the efficacy of radiotherapy by targeting hypoxic tumor cells that are typically resistant to radiation .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary data suggest that these compounds exhibit favorable solubility and absorption characteristics, which are critical for effective drug delivery.

Table 2: Pharmacokinetic Parameters

ParameterValue
Maximum Concentration (Cmax)TBD
Half-lifeTBD
BioavailabilityTBD

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

Case Study 1: Antitumor Activity
A study involving a series of dioxolane derivatives demonstrated their ability to inhibit tumor growth in vivo. The results indicated significant reductions in tumor size when treated with these compounds compared to controls .

Case Study 2: Inflammatory Diseases
Research has also explored the use of these compounds in inflammatory conditions. The inhibition of specific pathways related to inflammation suggests potential therapeutic applications beyond oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine?

  • Methodology : The compound is typically synthesized via a two-step process:

Mesylation : React (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with methanesulfonyl chloride under basic conditions to form the mesylate intermediate .

Nucleophilic substitution : Treat the mesylate with methylamine in a polar aprotic solvent (e.g., DMF or NMP) to introduce the methylamine moiety .
Purification involves column chromatography, with enantiomeric purity confirmed via optical rotation ([α]D) and NMR .

Q. How is enantiomeric purity validated during synthesis?

  • Analytical approach : Use chiral HPLC or polarimetry to distinguish enantiomers. For example, the (S)-enantiomer of the precursor alcohol (83) has [α]D = −3.1 (c 0.83, CHCl3), while the (R)-enantiomer would show a mirrored optical rotation . NMR coupling constants (e.g., J-values for dioxolane protons) and chiral derivatization agents (e.g., Mosher’s acid) can further confirm stereochemical integrity .

Q. What spectroscopic techniques are critical for structural characterization?

  • Key methods :

  • 1H/13C NMR : Assign peaks based on splitting patterns (e.g., dioxolane protons at δ ~4.0–4.5 ppm) and coupling constants .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or GC-MS, with fragmentation patterns aligning with dioxolane ring stability .
  • IR spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How does stereochemistry influence bioactivity in derivatives of this compound?

  • Case study : In immucillin inhibitors, the (S)-configured dioxolane moiety enhances binding affinity to target enzymes (e.g., purine nucleoside phosphorylase) by mimicking transition-state geometries. Researchers should compare enantiomers in bioassays and use molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with binding interactions .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Troubleshooting : If bioactivity data conflicts (e.g., varying IC50 values), ensure:

Standardized assay conditions (pH, temperature, solvent controls).

Structural verification via X-ray crystallography (using SHELX for refinement) to rule out polymorphic or solvate effects .

Metabolic stability tests to assess in situ degradation .

Q. How can computational modeling optimize this compound for drug development?

  • Protocol :

Perform density functional theory (DFT) to predict dioxolane ring conformation and charge distribution.

Use molecular dynamics (MD) simulations to study interactions with biological targets (e.g., DNA repair enzymes in nitroimidazole radiosensitizers ).

Validate predictions with free-energy perturbation (FEP) calculations to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up synthesis without compromising enantiopurity?

  • Process optimization :

  • Replace column chromatography with continuous-flow reactors for mesylation and substitution steps .
  • Employ enzymatic resolution (e.g., lipase-mediated kinetic separation) to maintain >99% enantiomeric excess at scale .

Q. How does the dioxolane ring affect compound stability under physiological conditions?

  • Degradation studies :

Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring.

Hydrolyze the dioxolane ring in acidic conditions (e.g., HOAc/H2O/THF) to assess byproducts .

Compare with non-dioxolane analogs to isolate stability contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.